2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Description
This compound belongs to the class of N-substituted thiazole acetamides, characterized by a thiazole core linked to a chloroacetamide group and a substituted phenyl ring.
Properties
IUPAC Name |
2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-8-3-4-9(2)10(5-8)11-7-18-13(15-11)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBFRLSZIPSFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2,5-dimethylphenylthioamide reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form the thiazole ring.
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Introduction of the Chloroacetamide Group: : The chloroacetamide group is introduced by reacting the thiazole intermediate with chloroacetyl chloride under basic conditions. This step typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro group in the chloroacetamide moiety can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the chloro group to form corresponding amides, thioethers, and esters.
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Oxidation and Reduction: : The thiazole ring can participate in oxidation and reduction reactions. For instance, oxidation with agents like hydrogen peroxide can lead to the formation of sulfoxides or sulfones.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions under reflux conditions.
Major Products
Substitution: Formation of substituted amides, thioethers, or esters.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide, exhibit potent antimicrobial properties. A study conducted by demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as a lead compound in antibiotic development.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it significantly reduced pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS) . This suggests a potential role in treating inflammatory diseases.
Agricultural Science Applications
Pesticidal Activity
Thiazole derivatives are known for their pesticidal properties. A study highlighted the effectiveness of this compound against common agricultural pests. The compound exhibited a notable reduction in pest populations when applied in controlled field trials .
Herbicide Development
Additionally, the compound has been explored as a potential herbicide. Its ability to inhibit specific plant enzymes involved in growth processes positions it as a candidate for developing selective herbicides that minimize damage to crops while controlling weed growth .
Material Science Applications
Polymer Synthesis
In material science, this compound has been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves their performance under high-temperature conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can bind to metal ions or form hydrogen bonds with biological targets, affecting their activity. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in proteins or DNA, leading to biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula C₁₃H₁₂ClN₂OS.
Structural Variations and Implications
- Halogenated Analogs: Compounds with 2,6-dichlorophenyl or 4-chlorophenyl groups exhibit higher molecular weights and altered electronic profiles, which may influence binding affinity in biological targets (e.g., enzyme active sites) . Coumarin Hybrids: The coumarin moiety in compound 14 introduces π-π stacking capabilities and fluorescence, useful in probing biological interactions .
Crystallographic Insights :
Physicochemical Properties
- Thermal Stability : Melting points vary significantly (207–491°C), influenced by substituent polarity and crystal packing efficiency. The target compound’s melting point is expected to fall within this range, given its intermediate substituent profile.
Biological Activity
2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a compound with the molecular formula C13H13ClN2OS, characterized by a thiazole ring and a chloroacetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various pathogens have been reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 6.25 |
| Staphylococcus aureus | 12.5 |
| Candida albicans | 25 |
| Aspergillus species | 12.5 |
These results highlight the compound's effectiveness against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.
Antiviral Activity
The compound has also demonstrated antiviral properties, particularly against human respiratory syncytial virus (hRSV). Its mechanism involves inhibiting viral entry into host cells, which is crucial for preventing viral replication. Further studies are needed to elucidate the exact pathways and efficacy compared to existing antiviral agents.
Anticancer Activity
In vitro studies have shown that certain analogs of this compound exhibit cytotoxic effects against human cancer cell lines such as PANC-1 (pancreatic cancer) and Caco-2 (colorectal cancer). The following table summarizes the observed IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| PANC-1 | 15.0 |
| Caco-2 | 20.0 |
The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole or phenyl rings can significantly enhance anticancer activity. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring has been associated with improved cytotoxicity.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Staphylococcus aureus. The results showed that compounds with additional methyl substitutions exhibited lower MIC values than their unsubstituted counterparts, indicating enhanced activity due to increased lipophilicity.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound against human glioblastoma cells. The study found that certain derivatives induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. Molecular docking studies suggested strong binding affinity to the Bcl-2 protein, which is known to play a critical role in cancer cell survival.
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide?
The compound is typically synthesized via condensation reactions. A general protocol involves reacting a substituted aminothiazole (e.g., 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine) with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is refluxed in a solvent (e.g., dichloromethane) for 3–4 hours, followed by extraction, washing, and recrystallization (e.g., from methanol/acetone mixtures) to achieve purity .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments, particularly distinguishing aromatic protons (e.g., 2,5-dimethylphenyl) and thiazole ring signals .
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis .
- Elemental Analysis : To validate empirical formula accuracy (C, H, N, S, Cl) .
Q. What structural features influence its physicochemical properties?
The molecule contains a chloroacetamide group linked to a thiazole ring and a 2,5-dimethylphenyl substituent. The thiazole’s electron-rich nature and the dimethylphenyl group’s steric effects influence solubility, crystallinity, and hydrogen-bonding capacity. Dihedral angles between aromatic rings (e.g., ~79° between thiazole and aryl groups) affect packing in the solid state .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Critical parameters include:
- Temperature : Lower temperatures (e.g., 273 K) during coupling steps minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while protic solvents (e.g., methanol) aid recrystallization .
- Catalyst Use : Carbodiimide-based coupling agents (e.g., EDC·HCl) improve amide bond formation efficiency . Monitor reaction progress via TLC and adjust stoichiometry to suppress by-products like unreacted chloroacetyl chloride .
Q. How do intermolecular interactions in the crystal lattice affect stability?
X-ray crystallography reveals N–H···N hydrogen bonds forming R₂²(8) motifs, which stabilize 1D chains along specific crystallographic axes. Additional C–H···π and π–π interactions (3.6–3.7 Å between thiazole rings) contribute to lattice energy and melting point (e.g., 489–491 K) .
Q. How can contradictory data in spectral or crystallographic analyses be resolved?
- NMR Discrepancies : Compare experimental shifts with computational predictions (DFT calculations) or reference analogs (e.g., 2-(2,6-dichlorophenyl)-N-thiazolylacetamide) .
- Crystallographic Outliers : Refine models using high-resolution data (R factor < 0.05) and omit outliers (e.g., poorly resolved electron density regions) .
Q. What strategies are used to evaluate its pharmacological potential?
- Receptor Docking : Molecular modeling against targets (e.g., penicillin-binding proteins due to structural analogy ).
- Bioactivity Assays : Screen for antimicrobial or enzyme-inhibitory activity, leveraging the thiazole core’s known bioactivity .
- ADME Studies : Assess solubility (via logP calculations) and metabolic stability (e.g., cytochrome P450 interactions) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
